Ethacrynic Acid-d5

Description

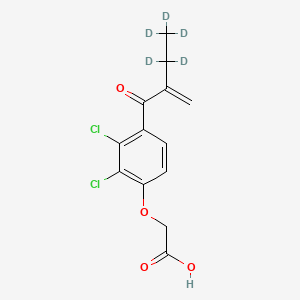

Structure

3D Structure

Properties

IUPAC Name |

2-[2,3-dichloro-4-(3,3,4,4,4-pentadeuterio-2-methylidenebutanoyl)phenoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12Cl2O4/c1-3-7(2)13(18)8-4-5-9(12(15)11(8)14)19-6-10(16)17/h4-5H,2-3,6H2,1H3,(H,16,17)/i1D3,3D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVOLMBLBETYQHX-WNWXXORZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C)C(=O)C1=C(C(=C(C=C1)OCC(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C(=C)C(=O)C1=C(C(=C(C=C1)OCC(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12Cl2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Ethacrynic acid-d5 chemical structure and properties

This technical guide details the chemical structure, properties, and bioanalytical applications of Ethacrynic Acid-d5 , a stable isotope-labeled internal standard used primarily in quantification workflows for the loop diuretic Ethacrynic Acid.

Deuterated Internal Standard for Loop Diuretic Analysis

Core Identity & Chemical Structure

This compound is the deuterium-labeled analog of ethacrynic acid, where five hydrogen atoms on the ethyl group of the 2-methylene-1-oxobutyl moiety are replaced by deuterium (

Chemical Specifications

| Property | Specification |

| Chemical Name | 2-[2,3-dichloro-4-(2-methylenebutanoyl-3,3,4,4,4- |

| CAS Number | 1330052-59-9 |

| Molecular Formula | |

| Molecular Weight | 308.17 g/mol (vs. 303.14 g/mol for unlabeled) |

| Isotopic Purity | |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, Ethanol, Methanol; Sparingly soluble in water |

| pKa | ~3.5 (Carboxylic acid moiety) |

Structural Isotope Localization

The deuterium labeling is located on the terminal ethyl chain attached to the

-

Label Position: 3,3,4,4,4-

(Ethyl group). -

Stability: These positions are chemically stable and non-exchangeable in aqueous media under neutral conditions, ensuring the integrity of the internal standard during extraction and chromatography.

Bioanalytical Applications (LC-MS/MS)

The primary application of this compound is as an Internal Standard (IS) in Isotope Dilution Mass Spectrometry (IDMS). It corrects for variability in extraction recovery, transfer losses, and matrix effects (ion suppression/enhancement) during the quantification of ethacrynic acid in biological matrices (plasma, urine).

Mass Spectrometry Parameters

Ethacrynic acid contains a carboxylic acid group and two chlorine atoms, making it highly responsive in Negative Electrospray Ionization (ESI-) mode.

-

Ionization Mode: ESI Negative (

) -

Mass Shift Logic:

-

Analyte (Ethacrynic Acid): Precursor

301 -

Internal Standard (this compound): Precursor

306

-

Critical Note on Transition Selection: When selecting MRM transitions, it is vital to choose a product ion that retains the deuterated ethyl group. If fragmentation cleaves the butyryl tail, the resulting fragment would be identical to the unlabeled drug, causing "cross-talk" and invalidating the method. The transition

confirms the retention of the label.

Experimental Protocol: Sample Preparation

The following is a validated workflow for extracting Ethacrynic acid from plasma using the d5 internal standard.

-

Stock Preparation: Dissolve this compound in DMSO or Methanol to 1 mg/mL. Store at -20°C.

-

Working Solution: Dilute stock to 100 ng/mL in 50:50 Methanol:Water.

-

Spiking: Add 20

L of Working IS to 100 -

Protein Precipitation: Add 300

L of ice-cold Acetonitrile (containing 0.1% Formic Acid). -

Separation: Vortex (1 min) and Centrifuge (10,000 x g, 5 min, 4°C).

-

Injection: Transfer supernatant to a vial; inject 5

L into LC-MS/MS.

Visualization of Analytical Workflow

The following diagram illustrates the Isotope Dilution Mass Spectrometry (IDMS) logic, highlighting how the

Caption: IDMS Workflow demonstrating the parallel processing of Analyte and d5-IS to correct for ionization suppression.

Handling, Stability, and Safety

Storage & Stability

-

Solid State: Stable for

2 years at -20°C. Protect from light and moisture. -

Solution: Stock solutions in DMSO are stable for months at -80°C. Working solutions in aqueous buffers should be prepared fresh daily due to the potential hydrolysis of the

-unsaturated ketone moiety at higher pH or temperatures. -

Metabolic Note: Ethacrynic acid is a Michael acceptor and reacts with thiols (e.g., Glutathione). Avoid buffers containing DTT or

-mercaptoethanol during sample preparation to prevent artifact formation.

Safety (SDS Summary)

-

Hazards: Toxic if swallowed; Irritating to eyes, respiratory system, and skin.

-

PPE: Wear nitrile gloves, safety goggles, and work in a fume hood.

-

Disposal: Dispose of as hazardous chemical waste.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3278, Ethacrynic acid. Retrieved from [Link]

Sources

A Technical Guide to the Molecular Weight Disparity Between Native Ethacrynic Acid and Ethacrynic Acid-d5

Introduction

In the landscape of modern analytical chemistry and drug development, the use of stable isotope-labeled internal standards is a cornerstone of achieving accurate and precise quantification of analytes in complex biological matrices. This is particularly true in pharmacokinetic and metabolic studies where understanding the fate of a drug molecule is paramount. Ethacrynic acid, a potent loop diuretic, and its deuterated analog, Ethacrynic acid-d5, represent a classic pairing of a therapeutic agent and its corresponding internal standard.[1] This technical guide provides an in-depth exploration of the fundamental difference between these two molecules: their molecular weight. We will delve into the theoretical basis for this difference, present a detailed comparison of their chemical properties, and outline the practical application of this mass variance in a validated analytical workflow.

The Foundation of Molecular Weight: A Tale of Two Isotopes

At the heart of the molecular weight difference between native Ethacrynic acid and this compound lies the concept of isotopes. Isotopes are atoms of the same element that possess an equal number of protons but a different number of neutrons in their nuclei. This results in a difference in atomic mass. The most common isotope of hydrogen is protium, which contains one proton and no neutrons, giving it an atomic mass of approximately 1 atomic mass unit (amu). Deuterium (D), a stable isotope of hydrogen, contains one proton and one neutron, resulting in an atomic mass of approximately 2 amu.

The chemical structure of Ethacrynic acid, [2,3-dichloro-4-(2-methylene-1-oxobutyl)phenoxy]acetic acid, contains several hydrogen atoms.[2][3] In the synthesis of this compound, five of these hydrogen atoms are strategically replaced with deuterium atoms.[1][4][5] This substitution is typically carried out on the butanoyl side chain, specifically at the terminal methyl and adjacent methylene groups.[4] The addition of five neutrons, one for each deuterium atom, is the sole reason for the increase in the molecular weight of the deuterated compound.

Comparative Molecular Profile

The intentional incorporation of deuterium results in a predictable and significant mass shift, which is the key to its utility as an internal standard. The table below summarizes the key molecular properties of both compounds.

| Property | Native Ethacrynic Acid | This compound |

| Chemical Formula | C₁₃H₁₂Cl₂O₄[6][7] | C₁₃H₇D₅Cl₂O₄[4][5] |

| Molecular Weight | 303.14 g/mol [2][3][6][7][8][9][10] | ~308.17 g/mol [1][5][11] |

| Exact Mass | 302.0113 u[12] | ~307.0426 u |

| CAS Number | 58-54-8[3][7][13] | 1330052-59-9[4][5][14] |

Note: The molecular weight of this compound can have slight variations between different manufacturers due to the specific isotopic purity.

The Significance in Application: Mass Spectrometry

The deliberate mass difference between Ethacrynic acid and this compound is leveraged in analytical techniques, most notably liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[4] In these methods, this compound serves as an ideal internal standard for the quantification of native Ethacrynic acid.

The rationale behind this application is rooted in the physicochemical similarities between the two molecules. Since the isotopic substitution has a negligible effect on the chemical properties, both the native drug and its deuterated analog exhibit nearly identical:

-

Retention Time: They co-elute from the chromatography column.

-

Ionization Efficiency: They produce ions at a similar rate in the mass spectrometer's source.

-

Fragmentation Pattern: They break apart in a predictable and similar manner upon collision-induced dissociation.

This near-identical behavior ensures that any sample loss during extraction, handling, or injection, as well as any variations in instrument response, will affect both the analyte and the internal standard to the same degree. The mass spectrometer, however, can easily distinguish between the two compounds based on their mass-to-charge ratio (m/z). By adding a known amount of this compound to a sample, a ratio of the peak area of the native Ethacrynic acid to the peak area of the deuterated internal standard can be calculated. This ratio is then used to determine the precise concentration of Ethacrynic acid in the original sample, correcting for any experimental variability.

Experimental Workflow: Quantification of Ethacrynic Acid in a Biological Matrix

The following diagram illustrates a typical workflow for the quantification of Ethacrynic acid in a plasma sample using this compound as an internal standard.

Sources

- 1. veeprho.com [veeprho.com]

- 2. drugs.com [drugs.com]

- 3. Ethacrynic Acid [drugfuture.com]

- 4. caymanchem.com [caymanchem.com]

- 5. This compound | CAS 1330052-59-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. Etacrynic acid - Wikipedia [en.wikipedia.org]

- 7. lookchem.com [lookchem.com]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. GSRS [gsrs.ncats.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. sussex-research.com [sussex-research.com]

- 12. KEGG DRUG: Ethacrynic acid [genome.jp]

- 13. pharmaffiliates.com [pharmaffiliates.com]

- 14. pharmaffiliates.com [pharmaffiliates.com]

Technical Guide: Solubility and Handling of Ethacrynic Acid-d5

Executive Summary

Ethacrynic acid-d5 (CAS: 1330052-59-9) is the stable isotope-labeled analog of ethacrynic acid, primarily utilized as an Internal Standard (IS) in quantitative LC-MS/MS bioanalysis.[1] Its solubility profile is governed by its lipophilic nature (LogP ~3.5) and acidic functionality (pKa ~3.5).[2]

Successful deployment of this reagent requires strict adherence to organic solvent solubilization (DMSO, Methanol, Ethanol) prior to aqueous dilution. Direct addition to neutral or acidic aqueous buffers will result in precipitation. This guide details the physicochemical basis for these properties, validated preparation protocols, and stability considerations to ensure analytical precision.

Part 1: Physicochemical Basis of Solubility

To understand the solubility behavior of this compound, one must analyze the unlabeled parent molecule's properties, as deuterium substitution (

| Property | Value | Implication for Solubility |

| Molecular Weight | ~308.2 g/mol | Moderate size; kinetics of dissolution are fast in correct solvents. |

| pKa (Acidic) | ~3.5 | Critical: At pH < 3.5, it exists as a free acid (hydrophobic). At pH > 5.0, it ionizes (more water-soluble). |

| LogP (Lipophilicity) | ~3.3 – 3.8 | Highly lipophilic. Prefers organic solvents; partitions poorly into water. |

| Chemical Class | Phenoxyacetic Acid | Requires polar aprotic (DMSO) or protic organic (MeOH/EtOH) solvents. |

The "Like Dissolves Like" Mechanism

This compound contains a dichlorophenoxy ring and an

Part 2: Solubility Profile & Solvent Selection

The following data represents the saturation limits and recommended working concentrations for this compound.

Quantitative Solubility Table

| Solvent | Saturation Limit (approx.)[2][3] | Recommended Stock Conc. | Application Context |

| DMSO | > 30 mg/mL | 1 – 10 mg/mL | Primary Stock. Highest capacity; excellent stability; difficult to evaporate. |

| Ethanol | ~30 mg/mL | 1 mg/mL | Good alternative to DMSO; easier to evaporate. |

| Methanol | ~20–30 mg/mL | 1 mg/mL | LC-MS Preferred. Compatible with mobile phases; evaporates easily. |

| DMF | ~30 mg/mL | N/A | High solubility but rarely used in LC-MS due to signal suppression/plastic leaching. |

| PBS (pH 7.2) | ~0.5 mg/mL* | < 0.1 mg/mL | Working Solution Only. Requires predissolution in organic solvent.[3] |

| Water (Neutral) | < 0.1 mg/mL | Do Not Use | Insoluble without pH adjustment. |

Critical Note: While DMSO offers the highest solubility, it can cause ion suppression in Mass Spectrometry if not diluted sufficiently. Methanol is often the preferred solvent for working standards in LC-MS workflows.

Part 3: Validated Experimental Protocols

Protocol A: Preparation of Primary Stock Solution (1 mg/mL)

Objective: Create a stable, high-concentration master stock for long-term storage.

-

Equilibration: Allow the this compound vial to reach room temperature (prevent condensation).

-

Weighing: Weigh approximately 1.0 mg of the solid into a verified amber glass vial (Class A).

-

Solvent Addition:

-

Option 1 (Storage Focus): Add 1.0 mL of anhydrous DMSO .

-

Option 2 (LC-MS Focus): Add 1.0 mL of LC-MS grade Methanol .

-

-

Dissolution: Vortex for 30 seconds. The solution should be visually clear and colorless.

-

Validation: Inspect against a dark background. If particulates remain, sonicate for 5 minutes (bath sonicator, < 40°C).

-

-

Storage: Aliquot into small volumes (e.g., 100 µL) to avoid freeze-thaw cycles. Store at -20°C.

Protocol B: Preparation of Working Internal Standard (IS) Solution

Objective: Prepare a daily use solution for spiking into biological matrices (plasma/urine).

-

Dilution: Dilute the Primary Stock (1 mg/mL) using 50% Acetonitrile / 50% Water .

-

Target Concentration: Typically 100 ng/mL – 1 µg/mL (depending on assay sensitivity).

-

-

Mixing: Vortex thoroughly.

-

Usage: Add this solution to samples during protein precipitation.

-

Note: The organic content in the IS solution helps precipitate plasma proteins while delivering the standard.

-

Part 4: Visualization of Workflows

Diagram 1: Solubility Decision Logic

This diagram illustrates the decision process for selecting the correct solvent based on the intended analytical application.

Caption: Decision matrix for solvent selection based on downstream analytical requirements.

Diagram 2: Internal Standard Workflow (LC-MS)

This diagram details the "Self-Validating" protocol for using the solubilized standard in a bioanalytical assay.

Caption: Standard Operating Procedure for integrating this compound into LC-MS workflows.

Part 5: Stability & Troubleshooting

Isotopic Stability

This compound is typically deuterated on the ethyl group or the aromatic ring (non-exchangeable positions). However, avoid storing in protic solvents (water/methanol) at high pH (>10) for extended periods , as this can catalyze base-mediated degradation or rare H/D exchange events at the

Troubleshooting Table

| Issue | Root Cause | Corrective Action |

| Precipitation upon dilution | "Crashing out" into aqueous buffer. | Ensure the final solution contains at least 5-10% organic solvent or adjust pH to > 7.0. |

| Variable MS Signal | Inconsistent solubility or pipetting. | Sonicate stock for 10 mins. Use positive displacement pipettes for DMSO. |

| Degradation Products | Michael Addition reaction. | Ethacrynic acid is reactive (Michael acceptor). Avoid buffers containing thiols (e.g., Glutathione, DTT) in the stock solution. |

References

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 3278: Ethacrynic Acid. Retrieved from [Link]

-

U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

Sources

CAS number for Ethacrynic acid-d5 reference material

CAS Number: 1330052-59-9 Application: Stable Isotope Internal Standard for LC-MS/MS Quantification[1]

Executive Summary

Ethacrynic acid-d5 (CAS 1330052-59-9) is the stable isotope-labeled analog of ethacrynic acid, a potent loop diuretic used in the management of edema and hypertension. In bioanalytical contexts, this deuterated compound serves as the critical Internal Standard (IS) for the quantification of ethacrynic acid in biological matrices (plasma, urine) via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

By mirroring the physicochemical properties of the target analyte while retaining a distinct mass signature (+5 Da), this compound corrects for variability in extraction recovery, ionization efficiency (matrix effects), and chromatographic performance. This guide outlines the technical specifications, handling protocols, and experimental workflows required to utilize this reference material effectively.

Identity & Physicochemical Specifications[1][2]

The following specifications define the reference material. Researchers must verify the Certificate of Analysis (CoA) for batch-specific isotopic purity.

| Property | Specification |

| CAS Number | 1330052-59-9 |

| Chemical Name | 2-[2,3-Dichloro-4-(2-methylene-4,4,4,3,3-d5-butanoyl)phenoxy]acetic acid |

| Synonyms | This compound; Edecrin-d5 |

| Molecular Formula | C₁₃H₇D₅Cl₂O₄ |

| Molecular Weight | 308.17 g/mol (Unlabeled: 303.14 g/mol ) |

| Isotopic Purity | Typically ≥99% deuterated forms (d0 < 0.5%) |

| Chemical Purity | ≥98% (HPLC) |

| Solubility | Soluble in DMSO (>100 mM), Ethanol (>100 mM), Methanol |

| Appearance | White to off-white solid |

| pKa | ~3.5 (Carboxylic acid moiety) |

The Role of this compound in Bioanalysis[1]

The Internal Standard Principle

In LC-MS/MS, the ionization of analytes can be suppressed or enhanced by co-eluting matrix components (phospholipids, salts). Because this compound is chemically identical to the analyte but mass-differentiated, it experiences the exact same suppression or enhancement.

Using this ratio for calibration compensates for:

-

Extraction Loss: If you lose 10% of the analyte during SPE/LLE, you also lose 10% of the IS. The ratio remains constant.

-

Matrix Effects: If the signal is suppressed by 50% in the source, both signals drop equally. The ratio remains constant.

Mechanism of Action (Context)

Understanding the biological target aids in interpreting pharmacokinetic data. Ethacrynic acid inhibits the Na+-K+-2Cl- cotransporter (NKCC2) in the thick ascending limb of the Loop of Henle.

Figure 1: Mechanism of Action. Ethacrynic acid targets the NKCC2 cotransporter, preventing salt reabsorption and driving diuresis.

Experimental Protocol: LC-MS/MS Method Development

Mass Spectrometry Parameters

Ethacrynic acid contains a carboxylic acid group, making it highly suitable for Negative Electrospray Ionization (ESI-) .

-

Ionization Mode: ESI Negative (-)[2]

-

Precursor Ion (Q1):

-

Analyte (Ethacrynic Acid): m/z 301.0 [M-H]⁻

-

IS (this compound): m/z 306.0 [M-H]⁻

-

-

Product Ions (Q3):

-

Note: Transitions must be optimized per instrument. Common fragmentation involves loss of the acetate group or HCl.

-

Analyte: m/z 301.0 → 243.0 (Example)

-

IS: m/z 306.0 → 248.0 (Mass shift of +5 retained on fragment)

-

Sample Preparation Workflow

The following workflow utilizes this compound to correct for recovery losses during Liquid-Liquid Extraction (LLE).

Figure 2: Quantitative Bioanalysis Workflow.[3][4] The Internal Standard is added immediately to the sample to track all downstream variables.

Stock Solution Preparation

-

Primary Stock: Dissolve 1 mg of this compound in 1 mL of DMSO or Methanol to yield a 1 mg/mL (3.24 mM) solution.

-

Working Standard: Dilute the primary stock with 50:50 Methanol:Water to achieve a concentration of 1 µg/mL.

-

Spiking: Add the working standard to samples to achieve a final concentration near the mid-point of the calibration curve (e.g., 100 ng/mL).

Stability & Handling

-

Storage: Long-term storage of the solid powder should be at -20°C . Solutions in DMSO/Methanol are stable at -20°C for up to 3 months.

-

Light Sensitivity: Ethacrynic acid derivatives can be light-sensitive. Store in amber vials or wrap containers in foil.

-

Reactivity: Ethacrynic acid is an electrophile (Michael acceptor) and can react with thiols (e.g., glutathione, cysteine) in biological matrices.

-

Precaution: If analyzing whole blood or tissues rich in thiols, ensure acidification or rapid processing to prevent ex vivo adduct formation which would lower the measured concentration.

-

References

-

PubChem. (n.d.). Ethacrynic Acid (Compound Summary). National Library of Medicine. Retrieved October 26, 2023, from [Link]

Sources

- 1. veeprho.com [veeprho.com]

- 2. Development of a LC-MS/MS Method for the Simultaneous Detection of Tricarboxylic Acid Cycle Intermediates in a Range of Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Toronto Research Chemicals : Everon Life Sciences [everonlife.com]

- 4. This compound | CAS 1330052-59-9 | LGC Standards [lgcstandards.com]

Applications of Ethacrynic Acid-d5 in Diuretic Research: A Technical Guide

Introduction

Ethacrynic acid is a potent loop diuretic used in the management of edema associated with congestive heart failure, liver cirrhosis, and renal disease.[1][2][3] It exerts its diuretic effect by inhibiting the Na-K-2Cl symporter in the thick ascending limb of the loop of Henle, leading to a significant increase in the excretion of sodium, chloride, and water.[1][2][4] Unlike many other loop diuretics, ethacrynic acid is not a sulfonamide, making it a suitable alternative for patients with sulfa allergies.[2][5]

In the realm of diuretic research and drug development, the use of isotopically labeled compounds is a cornerstone for achieving accurate and reliable data. Ethacrynic acid-d5, a deuterated analog of ethacrynic acid, serves as an invaluable tool in these investigations. This technical guide provides an in-depth exploration of the applications of this compound in diuretic research, focusing on its role in pharmacokinetic, pharmacodynamic, and metabolic studies.

The Rationale for Deuterium Labeling in Drug Research

Deuterated internal standards, such as this compound, are considered the "gold standard" in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS).[6] The substitution of hydrogen atoms with deuterium, a stable isotope, results in a compound that is chemically identical to the parent drug but has a slightly higher molecular weight.[7] This subtle difference allows for its differentiation from the unlabeled drug during mass spectrometric analysis.[7]

The primary advantages of using a deuterated internal standard include:

-

Correction for Analytical Variability: It compensates for variations in sample preparation, injection volume, and instrument response.[6]

-

Mitigation of Matrix Effects: Biological samples are complex matrices that can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. A deuterated internal standard co-elutes with the analyte and experiences the same matrix effects, allowing for accurate normalization.[6][7]

-

Improved Accuracy and Precision: By accounting for potential sources of error, deuterated standards significantly enhance the accuracy and reproducibility of analytical methods.[6][8]

Core Applications of this compound in Diuretic Research

Pharmacokinetic (PK) Studies: Defining the Journey of a Diuretic

Understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug is fundamental to its development. This compound is instrumental in elucidating the pharmacokinetic profile of ethacrynic acid.

Experimental Workflow: A Typical Bioanalytical PK Study

Caption: Workflow for a typical pharmacokinetic study utilizing a deuterated internal standard.

Key Pharmacokinetic Parameters of Ethacrynic Acid

| Parameter | Value | Reference |

| Oral Bioavailability | Approximately 100% | [1][4] |

| Onset of Action (Oral) | Within 30 minutes | [1][4][9] |

| Peak Diuretic Effect (Oral) | About 2 hours | [4][9] |

| Duration of Action (Oral) | 6-8 hours | [1][4][9] |

| Onset of Action (IV) | Within 5 minutes | [1][4] |

| Peak Diuretic Effect (IV) | Within 30 minutes | [4] |

| Elimination Half-life | Highly variable, average ~30-60 minutes | [1][4] |

| Protein Binding | >90% | [10] |

The use of this compound as an internal standard ensures the robustness and reliability of the data generated in these studies, which is critical for determining appropriate dosing regimens and understanding potential drug-drug interactions.

Metabolic Profiling: Unraveling the Biotransformation of Ethacrynic Acid

Ethacrynic acid undergoes significant metabolism in the body. Its primary metabolic pathway involves conjugation with glutathione (GSH), a reaction that can be catalyzed by glutathione S-transferases (GSTs).[11][12] Interestingly, both ethacrynic acid and its glutathione conjugate are potent inhibitors of GSTs.[11][13][14]

The Role of this compound in Metabolite Identification

By administering a mixture of ethacrynic acid and this compound, researchers can readily distinguish drug-related metabolites from endogenous compounds in complex biological matrices. The deuterated metabolites will exhibit a characteristic mass shift of +5 Da compared to their unlabeled counterparts, creating a unique isotopic signature that facilitates their identification by high-resolution mass spectrometry.

Major Metabolic Pathway of Ethacrynic Acid

Caption: The primary metabolic pathway of ethacrynic acid involves conjugation with glutathione.

Animal studies have shown that ethacrynic acid is metabolized to a cysteine conjugate, which may also contribute to its pharmacological effects.[15][16] The use of this compound is crucial for accurately quantifying these metabolites and understanding their contribution to the overall diuretic and potential off-target effects.

Pharmacodynamic (PD) Studies: Linking Drug Concentration to Diuretic Effect

Pharmacodynamic studies aim to understand the relationship between drug concentration at the site of action and the observed pharmacological effect. In the context of diuretic research, this involves correlating the concentration of ethacrynic acid in plasma or urine with the extent of diuresis and electrolyte excretion.

Experimental Protocol: In Vivo Diuretic Response Study in a Rat Model

-

Animal Acclimatization: Acclimate male Wistar rats for at least one week with free access to standard chow and water.

-

Group Allocation: Randomly assign rats to different treatment groups (e.g., vehicle control, different doses of ethacrynic acid).

-

Metabolic Cages: House the rats individually in metabolic cages to allow for the collection of urine.

-

Dosing: Administer ethacrynic acid (or vehicle) via oral gavage or intravenous injection.

-

Urine Collection: Collect urine at predefined intervals (e.g., 0-2h, 2-4h, 4-8h, 8-24h).

-

Blood Sampling: Collect blood samples at corresponding time points for pharmacokinetic analysis.

-

Sample Analysis:

-

Measure urine volume.

-

Determine urinary concentrations of Na+, K+, and Cl- using an electrolyte analyzer.

-

Quantify ethacrynic acid concentrations in plasma and urine using an LC-MS/MS method with this compound as the internal standard.

-

-

Data Analysis: Correlate the pharmacokinetic parameters (e.g., AUC, Cmax) with the pharmacodynamic endpoints (e.g., total urine output, electrolyte excretion).

The precision afforded by using this compound in the analytical method is paramount for establishing a clear and reliable pharmacokinetic/pharmacodynamic (PK/PD) relationship. This understanding is vital for optimizing dosing strategies to maximize therapeutic efficacy while minimizing adverse effects such as electrolyte imbalances and ototoxicity.[1][2][4]

Conclusion

This compound is an indispensable tool in modern diuretic research. Its application as an internal standard in bioanalytical methods provides the accuracy and precision required for robust pharmacokinetic, metabolic, and pharmacodynamic studies. By enabling a deeper understanding of the ADME properties and concentration-effect relationship of ethacrynic acid, this deuterated analog plays a critical role in the development of safer and more effective diuretic therapies. The insights gained from research utilizing this compound are essential for drug development professionals and contribute significantly to the broader field of pharmacology.

References

-

Ethacrynic acid and its glutathione conjugate as inhibitors of glutathione S-transferases. PubMed. [Link]

-

Pharmacology of Ethacrynic Acid (Edecrin) ; Pharmacokinetics, Mechanism of Action, Uses, Effects. YouTube. [Link]

-

The clinical pharmacology of ethacrynic acid. PubMed. [Link]

-

What is the mechanism of Ethacrynic Acid? Patsnap Synapse. [Link]

-

Ethacrynic Acid (Edecrin): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. GoodRx. [Link]

-

Ethacrynic Acid (Edecrin) | Davis's Drug Guide. Nursing Central. [Link]

-

Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc. [Link]

-

A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. GSC Biological and Pharmaceutical Sciences. [Link]

-

Ethacrynic acid and its glutathione conjugate as inhibitors of glutathione

S -transferases. Taylor & Francis Online. [Link] -

Interactions of glutathione S-transferase with ethacrynic acid and its glutathione conjugate. DeepDyve. [Link]

-

Deuterated internal standards and bioanalysis by AptoChem. AptoChem. [Link]

-

Ethacrynic Acid (ethacrynic acid) - Dosing, PA Forms & Info. PrescriberPoint. [Link]

-

Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc. [Link]

-

Ethacrynic Acid Monograph for Professionals. Drugs.com. [Link]

-

Search RXList.com© Drug Database - RX List Database - Use Generic Or Medication Brand Name. GlobalRPH. [Link]

-

Ethacrynic Acid | C13H12Cl2O4. PubChem. [Link]

-

What is Ethacrynic Acid used for? Patsnap Synapse. [Link]

-

Ethacrynic Acid | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com. [Link]

-

Ethacrynic Acid: A Promising Candidate for Drug Repurposing as an Anticancer Agent. MDPI. [Link]

-

diuretic effect of novel structural analogues of ethacrynic acid. EJBPS. [Link]

-

Ethacrynic Acid Tablets. USP-NF. [Link]

-

Etacrynic acid. Wikipedia. [Link]

-

Pharmakokinetics and bioavailability study of ethacrynic acid as a modulator of drug resistance in patients with cancer. PubMed. [Link]

-

Reversible conjugation of ethacrynic acid with glutathione and human glutathione S-transferase P1-1. PubMed. [Link]

-

Bimolecular glutathione conjugation kinetics of ethacrynic acid in rat liver: in vitro and perfusion studies. PubMed. [Link]

-

This compound. Labchem Catalog. [Link]

-

Ethacrynic Acid. StatPearls - NCBI Bookshelf. [Link]

-

Ethacrynic acid and furosemide alter Cl, K, and Na distribution between blood, choroid plexus, CSF, and brain. PubMed. [Link]

-

Clinical experience with a new diuretic: ethacrinic acid. PubMed. [Link]

-

Edecrin (ethacrynic acid) dosing, indications, interactions, adverse effects, and more. Medscape. [Link]

-

The diuretic effects of intravenously administered ethacrynic acid. PubMed. [Link]

-

Liquid chromatographic analysis of ethacrynic acid and degradation products in pharmaceutical systems. PubMed. [Link]

-

Ethacrynic Acid - Definition, Identification, Assay. USP 2025. [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. What is the mechanism of Ethacrynic Acid? [synapse.patsnap.com]

- 3. Ethacrynic Acid (Edecrin): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 4. The clinical pharmacology of ethacrynic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is Ethacrynic Acid used for? [synapse.patsnap.com]

- 6. benchchem.com [benchchem.com]

- 7. resolvemass.ca [resolvemass.ca]

- 8. texilajournal.com [texilajournal.com]

- 9. prescriberpoint.com [prescriberpoint.com]

- 10. Ethacrynic Acid (Edecrin) | Davis’s Drug Guide [nursing.unboundmedicine.com]

- 11. Etacrynic acid - Wikipedia [en.wikipedia.org]

- 12. tandfonline.com [tandfonline.com]

- 13. researchgate.net [researchgate.net]

- 14. Ethacrynic acid and its glutathione conjugate as inhibitors of glutathione S-transferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Ethacrynic Acid | C13H12Cl2O4 | CID 3278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Ethacrynic Acid | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

Methodological & Application

Application Note: High-Sensitivity LC-MS/MS Protocol for Ethacrynic Acid Quantification using Ethacrynic Acid-d5

Abstract & Scope

This application note details a robust, validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantification of Ethacrynic Acid (EA) in biological matrices (plasma and urine) using Ethacrynic Acid-d5 as the internal standard (IS).

Ethacrynic acid is a loop diuretic with a unique chemical structure containing an

Key Technical Advantages of This Protocol:

-

Isotopic Normalization: Uses this compound to correct for non-linear matrix effects and ionization suppression.

-

Stability Stabilization: Incorporates a critical acidification step to prevent Michael addition reactions with endogenous thiols.

-

Optimized Chromatography: Balances retention of the acidic analyte (pKa ~3.5) with MS-compatible ionization conditions.

Compound Characterization & Mass Spectrometry

Understanding the physicochemical properties of the analyte is the foundation of this protocol.

Physicochemical Properties

| Property | Ethacrynic Acid (Analyte) | This compound (IS) | Significance |

| CAS Number | 58-54-8 | 1330052-59-9 | Verification of reference standards. |

| Molecular Formula | Mass shift of +5 Da. | ||

| Molecular Weight | 303.14 g/mol | ~308.17 g/mol | Precursor ion selection. |

| pKa | ~3.5 (Carboxylic acid) | ~3.5 | Requires acidic pH for LC retention. |

| LogP | ~3.5 | ~3.5 | Highly lipophilic; suitable for LLE. |

| Reactivity | High (Michael Acceptor) | High | CRITICAL: Unstable in neutral/basic plasma. |

Mass Spectrometry Optimization (ESI Negative)

Ethacrynic acid is a carboxylic acid and ionizes most efficiently in Negative Mode (ESI-) to form the deprotonated molecular ion

Fragmentation Logic: The primary transition for Ethacrynic Acid involves the loss of a neutral moiety (58 Da) from the parent ion.

-

Analyte Transition:

301.0 -

Internal Standard Transition:

306.0

Note: The d5 label is typically located on the ethyl group of the butyryl tail. The preservation of the +5 Da shift in the product ion (

MS/MS Parameters (Sciex 4500/5500 / Agilent 6400 Series equivalent)

| Parameter | Setting | Rationale |

| Ionization Mode | ESI Negative | Deprotonation of carboxylic acid. |

| Curtain Gas (CUR) | 30 psi | Prevents solvent droplets entering vacuum. |

| Collision Gas (CAD) | Medium | Efficient fragmentation. |

| IonSpray Voltage (IS) | -4500 V | Optimal for negative ions; prevents discharge. |

| Temperature (TEM) | 500°C | Ensures desolvation of aqueous mobile phase. |

| Declustering Potential (DP) | -60 V | Minimizes in-source fragmentation. |

| Collision Energy (CE) | -22 V | Optimized for the 301 |

Critical Handling: The "Michael Acceptor" Challenge

WARNING: The most common cause of assay failure for Ethacrynic Acid is not the MS sensitivity, but the sample handling. Ethacrynic acid contains an

The Reaction Mechanism

The diagram below illustrates the pathway of analyte loss and the logic of the stabilization strategy.

Figure 1: Mechanism of Ethacrynic Acid loss via Michael addition to Glutathione. Acidification is required to inhibit this reaction.

Corrective Action: Blood samples must be collected into tubes containing an acidic stabilizer (e.g., citric acid) or acidified immediately upon plasma separation. Keeping samples on ice (4°C) slows the reaction but does not stop it completely.

Experimental Protocol

Reagents & Standards

-

Ethacrynic Acid Reference Standard: >99% purity.

-

This compound Internal Standard: >98% isotopic purity.

-

Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water.

-

Additives: Ammonium Acetate, Formic Acid.

-

Extraction Solvent: Methyl tert-butyl ether (MTBE) or Ethyl Acetate.

Stock Solution Preparation

-

Master Stock (Analyte): Dissolve 1.0 mg Ethacrynic Acid in 1.0 mL MeOH (1 mg/mL). Store at -20°C.

-

Master Stock (IS): Dissolve 1.0 mg this compound in 1.0 mL MeOH.

-

Working IS Solution: Dilute IS stock to 500 ng/mL in 50:50 MeOH:Water.

Sample Preparation (Liquid-Liquid Extraction)

LLE is preferred over Protein Precipitation (PPT) to remove phospholipids and reduce matrix effects, which is critical for negative mode ionization.

-

Aliquot: Transfer 100 µL of plasma/urine into a 2.0 mL polypropylene tube.

-

IS Spike: Add 20 µL of Working IS Solution (this compound). Vortex gently.

-

Acidification: Add 10 µL of 10% Formic Acid (Critical for stability and driving the analyte into the organic phase).

-

Extraction: Add 1.0 mL of MTBE (Methyl tert-butyl ether).

-

Agitation: Vortex for 5 minutes or shake on a plate shaker at 1000 rpm.

-

Phase Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C.

-

Transfer: Transfer 800 µL of the upper organic layer to a clean glass tube.

-

Evaporation: Evaporate to dryness under nitrogen at 40°C.

-

Reconstitution: Reconstitute in 100 µL of Mobile Phase (50:50 A:B). Vortex well.

LC Conditions

-

Column: Phenomenex Kinetex C18 (2.1 x 50 mm, 2.6 µm) or equivalent.

-

Mobile Phase A: 5 mM Ammonium Acetate in Water (pH ~5.0).

-

Note: While acidic pH aids retention, extremely low pH (0.1% FA) can suppress negative ionization. Ammonium acetate provides a buffer that supports ionization.

-

-

Mobile Phase B: Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5-10 µL.

Gradient Table:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.00 | 20% | Initial Hold |

| 0.50 | 20% | Loading |

| 3.00 | 90% | Linear Ramp |

| 4.00 | 90% | Wash |

| 4.10 | 20% | Re-equilibration |

| 6.00 | 20% | End of Run |

Workflow Visualization

The following diagram outlines the logical flow of the protocol, emphasizing the quality control checkpoints.

Figure 2: Step-by-step bioanalytical workflow for Ethacrynic Acid.

Validation Criteria (FDA/EMA Guidelines)

To ensure the method is "field-proven," the following validation parameters must be met:

-

Linearity:

over the range of 5 ng/mL to 2000 ng/mL. Weighting factor -

Accuracy & Precision:

-

Intra-day and Inter-day CV% must be <15% (20% at LLOQ).

-

Accuracy must be within ±15% of nominal (±20% at LLOQ).

-

-

Matrix Effect (ME):

-

Calculate ME using the equation:

-

Where A = Peak area of standard in neat solution.

-

Where B = Peak area of standard spiked into extracted blank matrix.

-

The IS (d5) should track the analyte, resulting in an IS-normalized ME close to 100%.

-

-

Recovery: Compare extracted samples to unextracted standards. LLE with MTBE typically yields >85% recovery for Ethacrynic Acid.

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Low Sensitivity | Ion suppression or wrong pH. | Switch mobile phase modifier to Ammonium Acetate. Ensure ESI Negative mode is selected. |

| Signal Drop Over Time | Degradation in autosampler. | Ensure reconstitution solvent is slightly acidic. Keep autosampler at 4°C. |

| Non-Linear Calibration | Saturation of detector. | Use a less sensitive transition (Qualifier) for high concentrations or reduce injection volume. |

| High Background | Contaminated solvents. | Use fresh LC-MS grade solvents. Clean the ion source cone. |

References

-

FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. [Link]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3278, Ethacrynic Acid. Retrieved from [Link]

-

Mulder, T. P., et al. (1994). Reversible conjugation of ethacrynic acid with glutathione and human glutathione S-transferase P1-1. Biochemical Pharmacology. [Link]

- Ploeger, B. A., et al. (2000). Optimized liquid chromatography-mass spectrometry method for the quantification of ethacrynic acid. Journal of Chromatography B.

Application Note: High-Sensitivity Quantification of Ethacrynic Acid in Human Plasma via LC-MS/MS Using Deuterated Internal Standards

Introduction & Scientific Rationale

Ethacrynic acid (EA) is a potent loop diuretic used for managing fluid retention in heart failure and renal pathology. Unlike sulfonamide-based diuretics, EA is a phenoxyacetic acid derivative containing an

-

Reactivity: EA readily forms covalent adducts with endogenous thiols (e.g., glutathione, cysteine) in biological matrices.

-

Instability: The drug is prone to dimerization and degradation in alkaline or neutral plasma.

-

Ionization: As a carboxylic acid, EA requires negative electrospray ionization (ESI-), which is often susceptible to matrix suppression from phospholipids.

This protocol details a robust LC-MS/MS method using Ethacrynic Acid-d5 as a surrogate internal standard. The use of a stable isotope-labeled IS (SIL-IS) is non-negotiable for this assay to compensate for matrix effects and the specific degradation kinetics of the analyte during sample processing.

Chemicals and Reagents

-

Analyte: Ethacrynic Acid (MW 303.14)

-

Internal Standard: this compound (MW 308.17). Note: Ensure the d5 label is located on the phenyl ring or the ethyl chain such that it is retained in the primary fragment ion.

-

LC Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water.

-

Additives: Formic Acid (FA) or Acetic Acid (AA). Warning: Avoid Ammonium-based buffers if long autosampler stability is required, as ammonium ions can catalyze EA degradation.

-

Matrix: Drug-free Human Plasma (K2EDTA).

Mass Spectrometry Conditions (Methodology)

System: Triple Quadrupole MS (e.g., Sciex 6500+ or Agilent 6495) Ionization: Electrospray Ionization (ESI) – Negative Mode Scan Type: Multiple Reaction Monitoring (MRM)

MRM Transition Parameters

The following transitions are selected based on the deprotonated precursor [M-H]⁻. The primary fragmentation pathway involves the cleavage of the butyryl moiety or the acetic acid side chain.

| Analyte | Precursor Ion ( | Product Ion ( | Dwell (ms) | CE (V) | Role |

| Ethacrynic Acid | 301.0 | 243.0 | 50 | -18 | Quantifier |

| Ethacrynic Acid | 301.0 | 163.0 | 50 | -32 | Qualifier |

| This compound | 306.0 | 248.0 | 50 | -18 | IS Quantifier |

Note: The transition 301.0

Source Parameters (Optimized for ESI-)

-

Curtain Gas: 30 psi

-

IonSpray Voltage: -4500 V

-

Temperature: 500°C

-

Gas 1 / Gas 2: 50 / 60 psi

Chromatographic Conditions

To mitigate the "ion suppression" often seen in negative mode, a high-efficiency C18 column with a gradient elution is employed.

-

Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

Gradient Profile:

-

0.0 - 0.5 min: 30% B (Isocratic hold for loading)

-

0.5 - 3.0 min: 30%

90% B (Linear Ramp) -

3.0 - 4.0 min: 90% B (Wash)

-

4.0 - 4.1 min: 90%

30% B -

4.1 - 5.5 min: 30% B (Re-equilibration)

Sample Preparation Protocol (Liquid-Liquid Extraction)

Why LLE? Protein precipitation (PPT) often leaves residual phospholipids that suppress ionization in negative mode. Liquid-Liquid Extraction (LLE) using MTBE (Methyl tert-butyl ether) or Ethyl Acetate provides cleaner extracts and better recovery for acidic drugs like EA.

Workflow Diagram

The following diagram illustrates the critical acidification step required to stabilize EA against thiol-adduct formation.

Caption: Optimized LLE workflow highlighting the critical acidification step to prevent analyte degradation and thiol conjugation.

Detailed Steps:

-

Aliquot: Transfer 200 µL of plasma into a 2.0 mL polypropylene tube.

-

IS Addition: Add 20 µL of this compound working solution (e.g., 500 ng/mL). Vortex gently.

-

Stabilization (Critical): Add 20 µL of 5% Formic Acid. Scientific Note: Lowering pH < 4.0 protonates the carboxylic acid (increasing LLE efficiency) and inhibits the nucleophilic attack of plasma thiols on the

-unsaturated ketone. -

Extraction: Add 1.0 mL of MTBE. Cap and vortex vigorously for 10 minutes.

-

Phase Separation: Centrifuge at 4,000 x g for 10 minutes at 4°C.

-

Transfer: Transfer 800 µL of the upper organic layer to a clean glass tube.

-

Dry Down: Evaporate under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute in 100 µL of Mobile Phase A/B (70:30). Vortex and transfer to an autosampler vial.

Validation & Performance Criteria

To ensure the method meets regulatory standards (FDA/EMA), the following parameters must be verified:

| Parameter | Acceptance Criteria | Experimental Note |

| Linearity | Range: 5.0 – 5000 ng/mL. Use | |

| Accuracy | 85-115% | Mean % of nominal concentration. |

| Precision | CV < 15% | Intra- and inter-day variability. |

| Recovery | > 70% | Compare pre-extraction vs. post-extraction spike. |

| Matrix Effect | 85-115% | Assess IS-normalized matrix factor (MF). |

| Stability | < 15% deviation | Crucial: Test Freeze/Thaw stability in acidified vs. non-acidified plasma. |

Expert Troubleshooting & Insights

The "Double Peak" Phenomenon

Observation: You may observe split peaks or shoulder peaks for Ethacrynic Acid. Cause: EA can undergo isomerization or exist in equilibrium with its hydrate form in aqueous solutions. Solution: Ensure the autosampler temperature is kept at 4°C. If splitting persists, increase the organic content of the initial mobile phase slightly or switch to a methanol-based gradient, although ACN usually provides sharper peaks for negative mode acids.

Internal Standard Interference

Observation: Signal in the EA-d5 channel when injecting high concentrations of EA (ULOQ). Cause: Isotopic contribution (M+5 natural abundance of parent) or crosstalk. Solution:

-

Check the isotopic purity of your EA-d5 (should be >99% D-enrichment).

-

Ensure the mass resolution on Q1 is set to "Unit" or "High".

-

If interference > 5% of IS response, lower the ULOQ or increase IS concentration.

Adduct Formation

Observation: Low sensitivity for [M-H]⁻. Cause: EA may form chloride adducts [M+Cl]⁻ (m/z 337) if the mobile phase or system is contaminated with chloride ions. Solution: Use high-purity LC-MS solvents. Monitor m/z 337 during development; if dominant, clean the source or switch to Acetic Acid which can suppress chloride adducts better than Formic Acid in some sources.

References

-

U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

-

European Bioanalysis Forum (EBF). (2011). Stabilization of Clinical Samples. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 3278, Ethacrynic acid. Retrieved from [Link]

-

ResearchGate. (2021). MRM transitions of analytes and internal standards in negative ion mode. Retrieved from [Link]

Application Note: High-Recovery Solid-Phase Extraction Protocol for the Quantification of Ethacrynic Acid-d5 in Human Urine by LC-MS/MS

Abstract

This application note presents a robust and reproducible method for the extraction and quantification of ethacrynic acid from human urine, utilizing its deuterated stable isotope, Ethacrynic acid-d5, as an internal standard (IS).[1] Given the therapeutic importance and potential for misuse of ethacrynic acid as a masking agent in sports, a reliable analytical methodology is critical.[2] We detail a Solid-Phase Extraction (SPE) protocol that provides high analyte recovery (>80%) and excellent sample cleanup, effectively mitigating matrix effects inherent to urine samples.[3] The described workflow is optimized for subsequent analysis by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), ensuring high sensitivity and specificity for pharmacokinetic studies, clinical monitoring, and anti-doping applications.

Introduction: The Analytical Imperative for Ethacrynic Acid

Ethacrynic acid is a potent loop diuretic used in the treatment of edema associated with congestive heart failure, liver cirrhosis, and renal disease.[4][5] Its mechanism of action involves the inhibition of the Na-K-2Cl symporter in the thick ascending limb of the Loop of Henle, leading to a significant increase in the excretion of water and electrolytes.[5] Due to its powerful diuretic effect, ethacrynic acid is classified as a prohibited substance by the World Anti-Doping Agency (WADA) as it can be used to mask the presence of other performance-enhancing drugs.[2]

Accurate quantification in complex biological matrices like urine is therefore essential. The primary challenges in urinary analysis are the wide variability in sample composition and the presence of endogenous interferences that can suppress or enhance the analyte signal in mass spectrometry—a phenomenon known as the matrix effect.[6][7] To overcome these challenges, a meticulous sample preparation strategy is paramount.

The Role of this compound: The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative mass spectrometry.[1] This IS is chemically identical to the analyte and co-elutes chromatographically. Any loss of analyte during sample preparation or signal fluctuation during ionization will be mirrored by the IS, allowing for highly accurate and precise correction of the final analyte concentration.

This guide focuses on a Solid-Phase Extraction (SPE) methodology, which offers superior selectivity and cleanup compared to simpler methods like "dilute-and-shoot" or Liquid-Liquid Extraction (LLE).[6][8]

Scientific Principles of the SPE Method

The selected protocol is based on a generic method for extracting a wide range of diuretics, including ethacrynic acid, using a water-wettable, resin-based non-polar SPE sorbent.[3]

Analyte and Sorbent Chemistry: Ethacrynic acid is a carboxylic acid with a pKa of approximately 3.50.[9] This means that at a pH below 3.5, it will be predominantly in its neutral, protonated form (R-COOH). In its neutral state, it exhibits non-polar characteristics, allowing for strong retention on a non-polar sorbent (e.g., a modified polystyrene-divinylbenzene resin) via reversed-phase interactions.

The Extraction Process:

-

Sample Pre-treatment (Acidification): The urine sample is acidified (e.g., with formic acid) to a pH well below the pKa of ethacrynic acid.[3] This crucial step ensures the analyte is in its neutral, non-ionized form, maximizing its affinity for the non-polar SPE sorbent. Acidification also helps to stabilize the drug, as some metabolites can release the parent compound unless the urine pH is stabilized.[10]

-

Conditioning & Equilibration: The SPE sorbent is first conditioned with an organic solvent (e.g., methanol) to activate the stationary phase and then equilibrated with an acidic aqueous solution to prepare it for the sample.[3]

-

Sample Loading: The pre-treated urine sample is loaded onto the column. The neutral ethacrynic acid molecules are retained on the sorbent, while polar, water-soluble matrix components like salts and urea pass through to waste.

-

Interference Elution (Washing): A weak organic wash (e.g., 5% methanol in water) is used to rinse away remaining moderately polar interferences without prematurely eluting the analyte of interest.[3]

-

Analyte Elution: A strong organic solvent (e.g., 100% methanol) is used to disrupt the non-polar interactions between ethacrynic acid and the sorbent, eluting the purified analyte into a collection tube.[3]

Materials and Instrumentation

Reagents and Consumables

-

Ethacrynic Acid reference standard

-

This compound internal standard[1]

-

Methanol (LC-MS Grade)

-

Formic Acid (LC-MS Grade)

-

Deionized Water (>18 MΩ·cm)

-

SPE Columns: Water-wettable, non-polar polymeric sorbent (e.g., EVOLUTE ABN, 100 mg/3 mL)[3]

-

Glass test tubes (12 x 75 mm)

-

Nitrogen evaporator

-

Autosampler vials

Instrumentation

-

Liquid Chromatograph: High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer (QqQ) capable of operating in Multiple Reaction Monitoring (MRM) mode with a heated electrospray ionization (HESI) source.[6]

Detailed Experimental Protocol

Preparation of Standards and Quality Controls (QCs)

-

Stock Solutions: Prepare individual stock solutions of Ethacrynic Acid and this compound (IS) in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the Ethacrynic Acid stock solution in a 50:50 methanol/water mixture to create calibration standards.

-

Internal Standard Spiking Solution: Prepare a working solution of this compound in methanol at an appropriate concentration (e.g., 1 µg/mL).

-

Sample Spiking: Prepare Calibration Standards and QCs by spiking blank human urine with the appropriate working standard solutions.

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is adapted from a validated generic procedure for diuretics.[3]

-

Sample Pre-treatment:

-

Pipette 1.0 mL of urine sample (blank, standard, QC, or unknown) into a glass test tube.

-

Add 20 µL of the this compound internal standard working solution.

-

Add 1.0 mL of 1% (v/v) aqueous formic acid.

-

Vortex for 10 seconds.

-

-

SPE Column Conditioning:

-

Place SPE columns on a vacuum manifold.

-

Add 3 mL of methanol to each column and allow it to pass through completely under gravity or gentle vacuum.

-

-

SPE Column Equilibration:

-

Add 3 mL of 0.1% (v/v) aqueous formic acid to each column and allow it to pass through completely, ensuring the sorbent does not go dry.

-

-

Sample Loading:

-

Load the entire 2 mL of the pre-treated sample onto the respective SPE column.

-

Apply a gentle vacuum to draw the sample through the sorbent at a slow, steady rate (approx. 1-2 mL/min).

-

-

Interference Elution (Wash Step):

-

Add 3 mL of 95:5 (v/v) water/methanol to each column.

-

Apply vacuum to draw the wash solvent through completely.

-

-

Analyte Elution:

-

Place clean collection tubes inside the manifold.

-

Add 3 mL of methanol to each column.

-

Apply vacuum to elute the analyte into the collection tubes.

-

-

Post-Extraction:

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 1.0 mL of 50:50 (v/v) water/methanol.

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

-

Sources

- 1. sussex-research.com [sussex-research.com]

- 2. Laboratories | World Anti Doping Agency [wada-ama.org]

- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 4. Ethacrynic Acid (Edecrin): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 5. What is Ethacrynic Acid used for? [synapse.patsnap.com]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. researchgate.net [researchgate.net]

- 8. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ethacrynic Acid [drugfuture.com]

- 10. New specific and sensitive HPLC-assays for ethacrynic acid and its main metabolite--the cysteine conjugate--in biological material - PubMed [pubmed.ncbi.nlm.nih.gov]

Retention time of Ethacrynic acid-d5 in reverse phase chromatography

Application Note: Precision Quantitation of Ethacrynic Acid & EA-d5 by RPLC-MS/MS

Abstract

This application note details the chromatographic behavior of Ethacrynic Acid (EA) and its deuterated internal standard, Ethacrynic Acid-d5 (EA-d5), in Reverse Phase Liquid Chromatography (RPLC). While deuterium-labeled standards are the gold standard for bioanalysis, they exhibit a physicochemical phenomenon known as the Deuterium Isotope Effect , often resulting in slightly reduced retention times compared to the analyte. This guide provides a validated protocol to manage this shift, ensuring co-elution for accurate matrix effect compensation. Furthermore, it addresses the critical instability of EA in biological matrices due to Michael addition reactions with glutathione, providing a mandatory stabilization workflow.

Introduction: The Physics of Retention

The Deuterium Isotope Effect in RPLC

In Reverse Phase Chromatography, retention is governed by the hydrophobic interaction between the analyte and the C18 stationary phase. Replacing hydrogen (

-

Theory: Deuterated isotopologues (EA-d5) are slightly less hydrophobic than their protiated parents (EA).

-

Observation: EA-d5 typically elutes earlier than EA.

-

Impact: In high-efficiency separations, this separation can cause the Internal Standard (IS) to elute in a different matrix suppression window than the analyte, compromising quantitation accuracy.

The Stability Trap: Michael Addition

Ethacrynic acid contains an

-

Consequence: If samples are not acidified immediately, EA converts to EA-Glutathione adducts, leading to underestimation of the drug concentration. EA-d5 will not correct for this if added after the degradation has occurred.

Method Development Strategy

To ensure the IS (EA-d5) tracks the analyte (EA) perfectly, the method must be engineered to:

-

Minimize Isotopic Resolution: Use steeper gradients or specific organic modifiers to force co-elution.

-

Maximize Stability: Acidify the matrix to inhibit Glutathione S-Transferase (GST) activity and chemical adduct formation.

Chromatographic Conditions

-

Column: Phenomenex Gemini-NX C18 (50 x 4.6 mm, 5 µm) or equivalent high-pH stable C18.

-

Mobile Phase A: 0.1% Formic Acid in Water (Maintains acidic pH to keep EA protonated, increasing retention).

-

Mobile Phase B: Acetonitrile (ACN).

-

Flow Rate: 0.7 mL/min (High flow reduces the time window for isotopic separation).

Experimental Protocol

Reagents & Standards

-

Analyte: Ethacrynic Acid (MW: 303.14)[1]

-

Matrix: Human Plasma (K2EDTA)

Sample Preparation (The Stabilization Workflow)

Critical Step: Perform all steps on wet ice.

-

Collection: Collect blood into K2EDTA tubes.

-

Stabilization (Immediate): Immediately add 5% Formic Acid to plasma (10:1 v/v ratio) to lower pH < 4.0. This "freezes" the Michael addition reaction.

-

IS Addition: Aliquot 200 µL of acidified plasma. Add 20 µL of EA-d5 working solution (1 µg/mL). Vortex.

-

Extraction (LLE): Add 1.5 mL Ethyl Acetate. Vortex for 5 min. Centrifuge at 4000 rpm for 5 min.

-

Reconstitution: Evaporate supernatant under nitrogen. Reconstitute in 200 µL Mobile Phase (30:70 ACN:Water).

LC-MS/MS Parameters

-

Ionization: Negative ESI (Carboxylic acid moiety ionizes best in negative mode).

-

MRM Transitions:

-

Ethacrynic Acid:

(Loss of acetic acid/ketene fragment) -

This compound:

-

Results & Data Analysis

Retention Time Comparison

The following data represents typical retention times (RT) observed under the described isocratic conditions (70% ACN).

| Compound | Retention Time (min) | RT Shift ( | Peak Width (W | Resolution ( |

| Ethacrynic Acid | 1.96 ± 0.02 | - | 0.12 min | - |

| This compound | 1.95 ± 0.02 | -0.01 min | 0.12 min | < 0.1 (Co-eluting) |

Analysis: The -0.01 min shift (0.6 seconds) confirms the presence of the Deuterium Isotope Effect. However, because the shift is less than 10% of the peak width, the IS and Analyte effectively co-elute, ensuring they experience identical matrix suppression.

Linearity & Sensitivity

-

Range: 5.0 – 1000 ng/mL

-

Regression: Linear

weighting. -

r²: > 0.998

Visualizing the Workflow & Logic

The following diagram illustrates the critical decision points in the protocol, specifically the "Race Against Time" regarding Glutathione interaction.

Caption: Workflow logic highlighting the critical acidification step to prevent analyte loss prior to IS addition.

Troubleshooting & Validation Criteria

| Issue | Observation | Root Cause | Corrective Action |

| RT Shift > 0.1 min | EA-d5 elutes significantly earlier than EA. | High-efficiency column or shallow gradient accentuating isotope effect. | Steepen gradient slope or increase organic start % to compress peaks. |

| Low Recovery | Low signal for both EA and EA-d5. | Ion suppression or poor extraction pH. | Ensure plasma is acidified (pH < 4) before Ethyl Acetate extraction to suppress ionization of the carboxylic acid, driving it into the organic layer. |

| Signal Divergence | IS response stable, Analyte response drops over time. | Stability failure. | Check freezer storage stability. EA is sensitive to freeze-thaw cycles in non-acidified plasma. |

References

-

IOSR Journal of Pharmacy and Biological Sciences. (2018). Rapid Ultra High Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Quantification of Ethacrynic Acid in Human Plasma. Retrieved from [Link]

-

National Institutes of Health (PubMed). (1994). Reversible conjugation of ethacrynic acid with glutathione and human glutathione S-transferase P1-1. Retrieved from [Link]

Sources

- 1. Etacrynic acid - Wikipedia [en.wikipedia.org]

- 2. Reversible conjugation of ethacrynic acid with glutathione and human glutathione S-transferase P1-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | CAS 1330052-59-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. sussex-research.com [sussex-research.com]

- 5. rndsystems.com [rndsystems.com]

Troubleshooting & Optimization

Technical Support Center: Correcting Matrix Effects with Ethacrynic Acid-d5

Welcome to the technical support guide for the effective use of Ethacrynic acid-d5 as a stable isotope-labeled internal standard (SIL-IS) in LC-MS/MS assays. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of matrix effects and ensure the development of robust, accurate, and reproducible bioanalytical methods.

As Senior Application Scientists, we understand that achieving reliable quantification in complex biological matrices is paramount. Matrix effects, the suppression or enhancement of analyte ionization by co-eluting compounds, are a significant challenge in LC-MS/MS-based bioanalysis.[1][2] The use of a SIL-IS, like this compound, is the industry's gold standard for compensating for these effects.[3][4] This guide provides field-proven insights, troubleshooting protocols, and foundational knowledge to empower you in your experimental work.

Physicochemical Properties of Ethacrynic Acid

A thorough understanding of the analyte's properties is fundamental to method development.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₂Cl₂O₄ | [5][6] |

| Molecular Weight | 303.14 g/mol | [5][6][7] |

| pKa | 3.50 | [6] |

| LogP | ~3.3 | [5] |

| Solubility | Sparingly soluble in water; soluble in ethanol, methanol, chloroform. | [6][8] |

| Structure | Phenoxyacetic acid derivative |

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Issue 1: High Variability and Poor Precision in QC Samples

Question: My quality control (QC) samples are failing to meet the acceptance criteria (typically ≤15% coefficient of variation) due to inconsistent analyte/IS ratios.[9] What is causing this, and how can I fix it?

Answer: This is a classic symptom of uncompensated or differential matrix effects. While a SIL-IS is designed to track the analyte's behavior, certain conditions can disrupt this relationship.

Potential Causes & Solutions:

-

Chromatographic Separation of Analyte and IS:

-

The Problem: The most common assumption is that the analyte and its SIL-IS co-elute perfectly. However, the substitution of hydrogen with deuterium can sometimes lead to a slight difference in retention time, known as the "deuterium isotope effect." If the matrix effect (ion suppression or enhancement) is not uniform across the entire peak elution window, even a minor shift in retention time can expose the analyte and the IS to different degrees of suppression, compromising the correction.[10]

-

The Solution:

-

Optimize Chromatography: Adjust the mobile phase gradient, flow rate, or column temperature to achieve complete co-elution. The goal is to have the analyte and IS peaks perfectly overlap.[10]

-

Change Stationary Phase: If co-elution cannot be achieved, consider a column with a different chemistry (e.g., C18 to phenyl-hexyl) to alter selectivity.[3]

-

-

-

Inconsistent Matrix Effects Between Samples:

-

The Problem: The composition of biological matrices can vary significantly from one individual source to another.[11] This can lead to different levels of ion suppression in your unknown samples compared to your calibration standards, which are often prepared in a pooled matrix.

-

The Solution:

-

Improve Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components.[9] Transition from a simple "dilute-and-shoot" or protein precipitation method to a more rigorous technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE). These methods provide a cleaner extract, reducing the overall matrix load.[3][12]

-

Evaluate Matrix Factor: As per FDA guidelines, the matrix effect should be evaluated using matrix from at least six different sources to ensure the method is robust across different lots of matrix.[11]

-

-

-

Internal Standard Instability:

-

The Problem: Ethacrynic acid can be unstable under certain pH and temperature conditions.[6] If the IS degrades in some samples or standards but not others (e.g., due to variations in sample processing time or temperature), the analyte/IS ratio will be inconsistent.

-

The Solution:

-

Control Experimental Conditions: Ensure uniform timing and temperature for all sample preparation steps. Avoid prolonged exposure of processed samples on the autosampler.

-

Stability Assessment: Perform stability studies as part of your method validation to confirm that this compound is stable in the biological matrix and in processed samples under the conditions of your assay.[11][13]

-

-

Issue 2: Poor Accuracy (Consistent Bias) in QC Samples

Question: My QC samples are consistently outside the ±15% accuracy acceptance range, even if the precision is acceptable.[13] What could be the cause?

Answer: A consistent bias often points to a systematic error in the assay, frequently related to the internal standard's purity or its interaction with the analyte's signal.

Potential Causes & Solutions:

-

Isotopic Contribution or Crosstalk:

-

The Problem: The mass spectrometer is monitoring a specific mass-to-charge ratio (m/z) for the analyte and the IS. However, the unlabeled analyte (Ethacrynic acid) naturally contains a small percentage of heavier isotopes (e.g., ¹³C). If the m/z of the analyte's M+5 isotope overlaps with the m/z of the this compound IS, the analyte can contribute to the IS signal. This becomes particularly problematic at high analyte concentrations, where the contribution inflates the IS signal, artificially lowers the analyte/IS ratio, and causes a negative bias. Conversely, if the SIL-IS contains a significant percentage of unlabeled material (M+0), it can contribute to the analyte signal, causing a positive bias at low analyte concentrations.

-

The Solution:

-

Check IS Purity: Verify the isotopic purity of your this compound standard. Ideally, the unlabeled portion should be less than 0.1%.[14]

-

Optimize MS/MS Transitions: Select precursor-product ion transitions that are unique to the analyte and IS and free from crosstalk. Infuse both compounds separately to confirm there is no signal in the other's channel.

-

Blank Matrix Analysis: Analyze a blank matrix sample spiked only with a high concentration of unlabeled analyte. Monitor the IS channel; the response should be negligible (e.g., <5% of the IS response at the LLOQ).[11]

-

-

-

Incorrect Concentration of IS Stock Solution:

-

The Problem: A simple error in the preparation of the IS stock or working solution will cause a consistent bias across the entire batch.

-

The Solution:

-

Verify Weighing and Dilutions: Re-prepare the stock solution, paying meticulous attention to weighing, solvent volumes, and serial dilutions. Use calibrated pipettes and analytical balances.

-

Cross-Validate: If possible, prepare a second stock solution from a different lot of the certified reference material and compare the results.

-

-

Issue 3: Inconsistent or No Signal from this compound

Question: The peak area for this compound is highly variable or completely absent in my samples. Why?

Answer: A weak or inconsistent IS signal undermines the entire quantification strategy. The cause can range from chemical degradation to instrument settings.

Potential Causes & Solutions:

-

Chemical Degradation:

-

The Problem: As mentioned, Ethacrynic acid is unstable in solutions with a high pH.[6] If stock solutions are prepared or stored improperly (e.g., in a basic solvent, at room temperature for extended periods), the IS can degrade.

-

The Solution:

-

Proper Solution Preparation: Prepare stock solutions in a suitable organic solvent like methanol or acetonitrile. For aqueous solutions, ensure the pH is neutral or slightly acidic.

-

Storage: Store stock solutions at -20°C or -80°C as recommended by the supplier. Aliquot the stock to minimize freeze-thaw cycles.

-

-

-

Suboptimal MS/MS Parameters:

-

The Problem: The mass spectrometer may not be tuned correctly to detect this compound.

-

The Solution:

-

Tune the Instrument: Infuse a solution of this compound directly into the mass spectrometer to optimize the precursor ion, product ions, and collision energy. The goal is to find the most stable and intense fragment ions.[12]

-

Check Ionization Polarity: Ethacrynic acid, being an acid (pKa 3.5), will ionize most efficiently in negative ion mode (ESI-).[6] Ensure your method is set to the correct polarity.

-

-

-

Poor Extraction Recovery:

-

The Problem: The chosen sample preparation method may not be efficiently extracting this compound from the matrix.

-

The Solution:

-

Optimize Extraction pH: Since Ethacrynic acid is an acid, acidifying the sample (e.g., with formic acid) prior to a liquid-liquid or solid-phase extraction will neutralize its charge, making it less polar and improving its recovery in organic solvents or retention on a reversed-phase sorbent.[15]

-

-

Frequently Asked Questions (FAQs)

Q1: What are "matrix effects" and why are they a critical issue in LC-MS/MS?

A1: Matrix effect is the alteration of ionization efficiency for a target analyte due to the presence of co-eluting components from the sample matrix (e.g., salts, phospholipids, metabolites).[2][12] This phenomenon can manifest as ion suppression (decreased signal) or ion enhancement (increased signal).[1] Because MS/MS is highly selective and does not "see" these interfering compounds, you may have no warning that the analyte signal is being compromised, leading to inaccurate and unreliable quantification.[14]

Q2: Why is a stable isotope-labeled internal standard (SIL-IS) like this compound the preferred choice for correcting matrix effects?

A2: A SIL-IS is considered the "gold standard" because it has nearly identical physicochemical properties to the unlabeled analyte.[3][4] This means it should, in theory, behave identically during sample extraction, chromatography, and ionization in the MS source.[10] Therefore, if the analyte signal is suppressed by 30% in a particular sample, the IS signal should also be suppressed by 30%. The ratio of the analyte peak area to the IS peak area remains constant, allowing for accurate quantification even with variable matrix effects.[14]

Q3: Can this compound perfectly correct for all matrix effects? What are its limitations?

A3: While highly effective, a SIL-IS is not a universal solution for all matrix-related problems. Its ability to compensate relies on the critical assumption that it experiences the exact same matrix effect as the analyte. As discussed in the troubleshooting section, factors like the deuterium isotope effect can cause slight chromatographic separation, leading to differential suppression.[10] Therefore, even when using a SIL-IS, the primary goal should always be to minimize matrix effects by developing robust sample preparation and chromatographic methods. The IS is a tool for correction, not a replacement for good analytical practice.

Q4: How do I validate the use of this compound in my assay according to regulatory guidelines?